A Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole
A Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole
Executive Summary
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of 2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole (CAS No: 122351-86-4). As a member of the benzoxazole class of heterocyclic compounds, this molecule holds significant interest for researchers in medicinal chemistry and materials science. The benzoxazole scaffold is a privileged structure known for a wide spectrum of biological activities.[1][2][3][4] The specific substitutions of a 4-bromophenyl group at the 2-position and a chlorine atom at the 5-position impart distinct properties that are critical for its function and potential development as a therapeutic agent or functional material. This document details its structural attributes, provides validated protocols for its synthesis and analysis, and explores its relevance in modern drug discovery, particularly in the fields of antimicrobial and anticancer research.[5][6]
Introduction
The Benzoxazole Scaffold: A Cornerstone in Medicinal Chemistry
Benzoxazoles are organic compounds featuring a benzene ring fused to an oxazole ring. This aromatic heterocyclic system is a cornerstone in the development of pharmaceutically active molecules due to its rigid, planar structure and its ability to participate in various non-covalent interactions with biological targets.[7] The benzoxazole nucleus is present in numerous compounds that have demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][8] Its versatility makes it a frequent starting point for the synthesis of larger, more complex bioactive structures.[5]
Profile of 2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole
2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole is a specifically functionalized derivative. The key substitutions are:
-
A 4-bromophenyl group at the 2-position: This large, hydrophobic group significantly influences the molecule's steric profile and lipophilicity. The bromine atom can act as a hydrogen bond acceptor and its presence provides a handle for further synthetic modification via cross-coupling reactions.
-
A chlorine atom at the 5-position: This electron-withdrawing group modulates the electronic properties of the benzoxazole ring system and enhances the molecule's lipophilicity, which can be critical for membrane permeability and target engagement.
The combination of these features results in a compound with distinct physicochemical characteristics that are explored in detail throughout this guide.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. They dictate its solubility, stability, permeability, and ultimately, its potential for development. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.[9]
Table 1: Summary of Physicochemical Properties for 2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole
| Property | Value | Source |
| CAS Number | 122351-86-4 | [9][10] |
| Molecular Formula | C₁₃H₇BrClNO | [10] |
| Molecular Weight | 308.56 g/mol | [10] |
| Physical Form | Solid | [9] |
| Calculated LogP | 5.16 | [9] |
| Rotatable Bonds | 1 | [9] |
| Hydrogen Bond Acceptors | 2 (N and O) | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
The high LogP value indicates significant lipophilicity, suggesting low aqueous solubility but potentially good permeability across biological membranes. The single rotatable bond between the benzoxazole and phenyl rings allows for some conformational flexibility, which can be important for binding to target proteins.
Synthesis and Characterization
Synthetic Strategy
The most direct and widely adopted method for synthesizing 2-aryl-benzoxazoles is the condensation reaction between a 2-aminophenol and an aromatic aldehyde or carboxylic acid.[11][12] For the target molecule, the logical pathway involves the reaction of 2-amino-4-chlorophenol with 4-bromobenzaldehyde . This reaction is typically catalyzed by an acid or proceeds via an oxidative cyclization mechanism. The choice of this pathway is driven by the commercial availability of the starting materials and the generally high yields and purity of the product obtained.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative one-pot synthesis of 2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole on a 1 mmol scale.
Principle: The Schiff base formed from the initial condensation of the amine and aldehyde undergoes an intramolecular cyclization and subsequent oxidation to yield the final benzoxazole product. This protocol is adapted from established green chemistry methods.[11]
Materials:
-
2-Amino-4-chlorophenol (143.6 mg, 1.0 mmol)
-
4-Bromobenzaldehyde (185.0 mg, 1.0 mmol)
-
Ethanol (10 mL)
-
Catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or an oxidizing agent like copper acetate)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 2-amino-4-chlorophenol (1.0 mmol), 4-bromobenzaldehyde (1.0 mmol), and ethanol (10 mL).
-
Catalyst Addition: Add the chosen catalyst to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane 1:4). The reaction is typically complete within 4-6 hours.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
Diagram 1: Synthetic and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Structural Elucidation and Purity Assessment
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique confirms the proton environment. The spectrum is expected to show distinct signals for the aromatic protons on both the benzoxazole and the bromophenyl rings. The protons on the bromophenyl ring will appear as two doublets (an AA'BB' system), while the three protons on the chloro-substituted benzene ring will appear as a distinct set of signals.
-
¹³C NMR: This confirms the carbon skeleton. The spectrum should show 13 distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule.
-
-
Mass Spectrometry (MS): MS is used to determine the molecular weight. The mass spectrum will show a molecular ion peak (M+) corresponding to the compound's mass (308.56 g/mol ). Crucially, the isotopic pattern of this peak will be characteristic of a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio), providing definitive structural confirmation.[13]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. The spectrum is expected to show characteristic absorption bands for C=N stretching (~1615 cm⁻¹), C-O-C stretching of the oxazole ring, aromatic C-H stretching (>3000 cm⁻¹), and vibrations corresponding to the C-Cl and C-Br bonds in the fingerprint region.[14][15]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of the final compound.
Detailed Experimental Protocol: HPLC Purity Analysis
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The lipophilic nature of the target compound makes it well-suited for analysis with a C18 column.
Instrumentation & Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A), both containing 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
Procedure:
-
Equilibrate the HPLC system with the mobile phase at the initial conditions.
-
Inject the prepared sample.
-
Run the gradient method and record the chromatogram.
-
The purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total peak area. A pure sample should exhibit a single major peak.
Potential Applications in Drug Development
The benzoxazole scaffold is a well-established pharmacophore. The specific halogen substitutions on 2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole make it a compelling candidate for several therapeutic areas.
Antimicrobial and Anticancer Potential
Numerous studies have highlighted the potent antimicrobial and anticancer activities of halogenated benzoxazole derivatives.[1][7] The presence of chlorine and bromine often enhances biological activity by increasing lipophilicity (improving cell penetration) and by participating in halogen bonding with target enzymes or receptors. Fathima et al. (2022) demonstrated that novel 4-chloro-1,3-benzoxazole derivatives exhibited appreciable antimicrobial and anticancer activity.[6] This suggests that 2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole is a promising scaffold for development in these areas.
Case Study: Benzoxazoles as Pks13 Inhibitors for Tuberculosis
A recent and highly significant application for benzoxazoles is in the fight against tuberculosis. The enzyme polyketide synthase 13 (Pks13) is essential for the biosynthesis of the mycolic acid layer of the Mycobacterium tuberculosis cell wall, making it a prime drug target. A 2024 study identified a benzoxazole scaffold as a potent inhibitor of the Pks13 thioesterase domain.[8] This discovery positions compounds like 2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole as highly relevant starting points for the development of new anti-tubercular agents.
Diagram 2: Drug Discovery Logic Flow
Caption: Logical progression from a synthesized compound to a preclinical candidate.
Conclusion
2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole is a halogenated heterocyclic compound with significant potential for advanced applications, particularly in drug discovery. Its physicochemical properties, characterized by high lipophilicity and specific electronic features, make it an attractive scaffold for targeting a range of diseases. Established synthetic routes allow for its efficient production, and a suite of standard analytical techniques can be used to ensure its structural integrity and purity. Given the proven track record of the benzoxazole core in medicinal chemistry and recent findings highlighting its activity against critical targets like Pks13, this molecule represents a valuable platform for further investigation and development by researchers and scientists in the field.
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